rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans
Description
Molecular Structure and Properties The compound, with the molecular formula C₁₀H₁₈Cl₂N₄ (or C₁₁H₁₆N₂O₃ in its non-salt form, depending on synthesis conditions), is a dihydrochloride salt featuring a 1,2,4-triazole core linked to a trans-configured (3R,4R)-4-cyclopropylpyrrolidine moiety . Key characteristics include:
Properties
Molecular Formula |
C12H22Cl2N4 |
|---|---|
Molecular Weight |
293.23 g/mol |
IUPAC Name |
5-(4-cyclopropylpyrrolidin-3-yl)-3-propan-2-yl-1H-1,2,4-triazole;dihydrochloride |
InChI |
InChI=1S/C12H20N4.2ClH/c1-7(2)11-14-12(16-15-11)10-6-13-5-9(10)8-3-4-8;;/h7-10,13H,3-6H2,1-2H3,(H,14,15,16);2*1H |
InChI Key |
RKRKUYYDPOZKPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC(=N1)C2CNCC2C3CC3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans typically involves multiple steps, including the formation of the triazole ring and the introduction of the cyclopropyl and pyrrolidine groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the cyclopropyl and pyrrolidine groups via substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactions: Conducting reactions in large reactors with controlled temperature and pressure.
Continuous Flow Synthesis: Utilizing continuous flow reactors for efficient and scalable production.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts may be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
Triazoles, including rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, have been extensively studied for their antibacterial activities. Research indicates that derivatives of triazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized with triazole cores have shown enhanced potency compared to traditional antibiotics like ciprofloxacin .
Case Study : A study demonstrated that triazole derivatives exhibited minimum inhibitory concentration (MIC) values significantly lower than those of ciprofloxacin against various bacterial strains, indicating their potential as effective antibacterial agents .
| Compound Type | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Triazole Derivative 1 | 0.125 | E. coli |
| Triazole Derivative 2 | 0.250 | S. aureus |
| Ciprofloxacin | 1.000 | E. coli |
Anticancer Activity
Triazole compounds have also been investigated for their anticancer properties. Studies have shown that certain triazole derivatives can inhibit cancer cell proliferation through various mechanisms.
Case Study : A recent investigation into ribavirin analogs indicated that triazole-containing compounds exhibited in vitro antiproliferative effects against several cancer cell lines. The results highlighted the potential of these compounds in cancer therapy .
Material Science
The unique structural properties of triazoles make them suitable for applications in material science, particularly in the development of nonlinear optical materials.
Research Findings : Triazoles have been synthesized to explore their optical properties, which are crucial for the development of advanced materials used in photonics and optoelectronics .
Agrochemicals
Triazoles are also recognized for their applications in agrochemicals as fungicides and herbicides due to their effectiveness against a wide range of pathogens.
Case Study : Research has shown that triazole derivatives possess fungicidal properties that can be utilized in crop protection strategies against fungal diseases .
Mechanism of Action
The mechanism of action of rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride
- Structural Differences :
- Impact on Properties :
- Solubility : The methoxy group increases polarity compared to the hydrophobic cyclopropyl group.
- Molecular Weight : Slightly lower (~250–260 g/mol) due to the absence of cyclopropyl.
- Applications : Cited for versatility in pharmaceuticals and material science, suggesting broader functional adaptability .
S-Alkyl 4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol Derivatives
- Structural Differences :
- Biological Relevance :
3-Cyclopropyl-5-[rel-(3R,4R)-1-(1,2-dimethylimidazole-4-sulfonyl)pyrrolidin-3-yl]-1H-1,2,4-triazole
- Structural Differences :
- Functional Implications: The sulfonyl group may enhance binding to charged protein residues, improving selectivity in drug design.
Comparative Data Table
Biological Activity
The compound rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans (CAS: 2137539-16-1) belongs to the class of 1,2,4-triazole derivatives. This class has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound based on recent findings and research.
Chemical Structure and Properties
The chemical structure of rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride is characterized by a triazole core substituted with a cyclopropyl-pyrrolidine moiety and an isopropyl group. The molecular formula is , indicating a relatively complex structure conducive to various interactions in biological systems.
1. Anti-inflammatory Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory properties. A study highlighted that derivatives of 1,2,4-triazoles can inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) . This suggests that rac-5 could potentially modulate inflammatory responses.
Table 1: Inhibitory Effects on Pro-inflammatory Markers
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| rac-5 | TBD | Inhibition of TNF-α and IL-6 production |
| Celecoxib | 21.53 | COX inhibition |
| Meloxicam | 83.7 | COX inhibition |
2. Antimicrobial Activity
The triazole derivatives have also been investigated for their antimicrobial properties. Although specific data on rac-5 is limited, it is noted that similar compounds have shown effectiveness against various bacterial strains by disrupting cell membrane integrity .
3. Anticancer Potential
Preliminary studies suggest that triazole derivatives may exhibit anticancer activity through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, certain triazole compounds have been reported to inhibit the growth of cancer cell lines by modulating cell cycle progression .
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to rac-5:
- Study on Anti-inflammatory Effects : A recent study demonstrated that a series of triazole derivatives significantly reduced edema in carrageenan-induced rat models. The study indicated that these compounds could serve as potential therapeutic agents for inflammatory diseases .
- Antimicrobial Testing : Another study evaluated a range of triazole compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated promising antibacterial activity with minimal toxicity to human cells .
Structure-Activity Relationship (SAR)
The biological activity of rac-5 can be influenced by its structural components:
- The presence of the cyclopropyl group enhances lipophilicity, potentially improving membrane permeability.
- Substituents at the triazole ring can modulate receptor interactions and biological efficacy.
Table 2: Structure Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Cyclopropyl | Increased lipophilicity |
| Isopropyl | Enhanced receptor binding |
| Triazole ring modifications | Variable effects on potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
